2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
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Overview
Description
2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a pyrrolo[3,2-c]pyridin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one typically involves a multistep process. One common method involves the reaction of 2-chloropyridine with appropriate reagents to introduce the pyrrolo[3,2-c]pyridin-4-one moiety. This process may include steps such as halogenation, cyclization, and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar core structure but lacks the methyl group at the 5-position.
2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: This compound features a fluorophenyl group instead of a chloropyridinyl group.
Uniqueness
The uniqueness of 2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClN3O |
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Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-5-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H12ClN3O/c1-17-5-3-10-9(13(17)18)7-11(16-10)8-2-4-15-12(14)6-8/h2,4,6-7,16H,3,5H2,1H3 |
InChI Key |
DLKLKMSVWHTHBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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